KR-30450
Description
A comprehensive introduction to "Unii-48YE39tytk" would typically include:
- Chemical identity: Systematic IUPAC name, molecular formula, and structural diagram, as required by journal guidelines for clarity and reproducibility .
- Physicochemical properties: Molecular weight, solubility, melting/boiling points, and spectral data (e.g., NMR, IR, MS), which should be presented in tables or supplementary materials .


- Applications: Therapeutic, industrial, or research uses, supported by references to prior studies.
Example Table 1: Basic Properties of Unii-48YE39tytk
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | [Data required] | Mass spectrometry |
| Solubility (water) | [Data required] | USP dissolution test |
| Melting Point | [Data required] | DSC analysis |
Note: Experimental procedures for synthesizing or characterizing the compound must be described in full sentences, with safety considerations emphasized .
Properties
CAS No. |
172489-10-0 |
|---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m1/s1 |
InChI Key |
NJJPKIPOZSWUHV-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@]1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1'',3''-dioxolan-2''-yl)-2-methyl-4-(2'-oxo-1'-pyrrolidinyl)-6-nitro-2H-1-benzopyran KR 30450 KR-30450 SKP-450 |
Origin of Product |
United States |
Preparation Methods
KR-30450 is synthesized through a series of chemical reactions involving benzopyran derivatives. The synthetic route includes the reduction of a precursor compound with sodium borohydride in methanol to form benzopyranol, which is then treated with methanesulfonyl chloride and diisopropylethylamine to produce a mesylate intermediate. This intermediate undergoes further reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene in refluxing toluene to yield the final product
Chemical Reactions Analysis
KR-30450 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly involving the nitro group on the benzopyran ring.
Common reagents used in these reactions include sodium borohydride, methanesulfonyl chloride, and 1,8-diazabicyclo[5.4.0]undec-7-ene. Major products formed from these reactions include benzopyranol and mesylate intermediates .
Scientific Research Applications
KR-30450 has several scientific research applications, including:
Cardiovascular Research: This compound is used to study its cardioprotective effects, particularly in improving reperfusion cardiac function and attenuating reperfusion contracture and lactate dehydrogenase release
Pharmacology: The compound is used to investigate the activation of ATP-sensitive potassium channels in cardiac tissues.
Mechanism of Action
KR-30450 exerts its effects by activating ATP-sensitive potassium channels (KATP) in cardiac tissues. It reduces the action potential duration in a concentration-dependent manner, which is inhibited by glibenclamide, indicating the involvement of KATP channels. This compound antagonizes the inhibitory effect of ATP on KATP channels in a competitive manner, similar to compounds like ER-001533 and HOE-234 .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural analogs or functional equivalents. Below is a hypothetical framework based on evidence-recommended practices:
Structural Analogues
- Compound A and Compound B : Highlight differences in functional groups, stereochemistry, or substituents using schematics .
- Table 2 should compare reactivity, bioavailability, or efficacy metrics.
Example Table 2: Comparative Analysis
| Compound | Efficacy (IC50) | Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| Unii-48YE39tytk | [Data required] | [Data required] | [Data required] |
| Compound A | [Data required] | [Data required] | [Data required] |
| Compound B | [Data required] | [Data required] | [Data required] |
Functional Comparisons
- Mechanistic studies : Discuss targets (e.g., enzyme inhibition, receptor binding) using kinetic data or computational models .
- Toxicity profiles : Include LD50 values or in vitro cytotoxicity assays, presented with statistical validation .
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


